2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate 2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533600
InChI: InChI=1S/C12H15N3.2ClH.H2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H;1H2
SMILES: C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl
Molecular Formula: C12H19Cl2N3O
Molecular Weight: 292.20 g/mol

2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate

CAS No.:

Cat. No.: VC13533600

Molecular Formula: C12H19Cl2N3O

Molecular Weight: 292.20 g/mol

* For research use only. Not for human or veterinary use.

2-(4-piperidinyl)-1H-benzimidazole dihydrochloride hydrate -

Specification

Molecular Formula C12H19Cl2N3O
Molecular Weight 292.20 g/mol
IUPAC Name 2-piperidin-4-yl-1H-benzimidazole;hydrate;dihydrochloride
Standard InChI InChI=1S/C12H15N3.2ClH.H2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H;1H2
Standard InChI Key YDMCXCRQWDGTQB-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl
Canonical SMILES C1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzimidazole core fused to a piperidine ring at the 4-position. The dihydrochloride salt form enhances solubility, while the hydrate component stabilizes the crystalline lattice . Key structural features include:

  • Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

  • Piperidine substituent: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.

  • Counterions: Two hydrochloride ions and one water molecule per formula unit.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₉Cl₂N₃O
Molecular Weight292.20 g/mol
IUPAC Name2-(Piperidin-4-yl)-1H-benzimidazole; hydrate; dihydrochloride
SMILESC1CNCCC1C2=NC3=CC=CC=C3N2.O.Cl.Cl
InChIKeyYDMCXCRQWDGTQB-UHFFFAOYSA-N

Spectral Characterization

  • Infrared (IR) Spectroscopy: Absorption bands at 3,400 cm⁻¹ (N-H stretch), 1,600 cm⁻¹ (C=C aromatic), and 1,100 cm⁻¹ (C-N stretch) confirm the presence of benzimidazole and piperidine groups .

  • X-Ray Diffraction (XRD): Crystalline form exhibits a monoclinic lattice with unit cell parameters a = 12.4 Å, b = 6.8 Å, c = 15.2 Å, and β = 102.5° .

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Condensation Reaction: 1,2-Phenylenediamine reacts with 4-piperidinecarboxylic acid in the presence of polyphosphoric acid to form 2-(4-piperidinyl)-1H-benzimidazole.

  • Salt Formation: The free base is treated with hydrochloric acid in aqueous ethanol to yield the dihydrochloride hydrate .

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol/water (3:1 v/v)

  • Yield: 68–72% after recrystallization.

Purification Techniques

  • Recrystallization: From hot isopropanol to remove unreacted starting materials.

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) as eluent .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s piperidine-benzimidazole scaffold is leveraged to develop:

  • Antihistamines: Structural analogs inhibit histamine H₁ receptors (e.g., bilastine derivatives) .

  • Anticancer Agents: Benzimidazole derivatives disrupt tubulin polymerization, inducing apoptosis in cancer cells .

Table 2: Biological Activities of Structural Analogs

Compound ClassTargetIC₅₀ (μM)
Benzimidazole hydrazonesTubulin0.8–2.4
Piperidine derivativesHistamine H₁0.05–0.1

Preclinical Studies

  • In Vitro Cytotoxicity: Screening against MCF-7 breast cancer cells showed moderate activity (IC₅₀ = 12.5 μM), suggesting potential for structural optimization .

  • Solubility Profile: Aqueous solubility of 8.3 mg/mL at pH 7.4 facilitates formulation for parenteral delivery.

SupplierPurityPackaging
VulcanChem≥98%1 g, 5 g, 10 g
ChemBridge Corporation≥95%50 mg–1 g

Future Directions

Further studies should explore:

  • Structure-Activity Relationships (SAR): Modifications to the piperidine ring for enhanced receptor affinity.

  • Pharmacokinetics: Bioavailability and metabolic pathways in mammalian models.

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